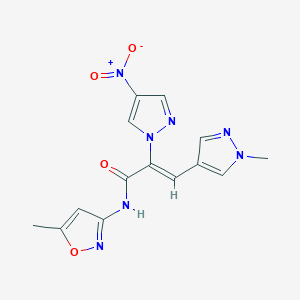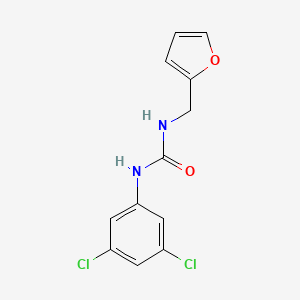
1-(N,N-dimethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(N,N-dimethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one, also known as DFMDG, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience and pharmacology. This compound belongs to the class of diazepanone derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
The exact mechanism of action of 1-(N,N-dimethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is not fully understood, but it is believed to act on the GABA-A receptor in the brain, which is responsible for regulating the activity of neurons. This compound is thought to enhance the activity of the GABA-A receptor, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including its ability to reduce anxiety and promote relaxation, as well as its potential to reduce seizure activity and protect against neurodegeneration. This compound has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(N,N-dimethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has several advantages for use in lab experiments, including its high potency and specificity, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its potential for toxicity and the need for specialized equipment and reagents for its synthesis.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(N,N-dimethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one, including its potential use in the treatment of various neurological disorders such as epilepsy, anxiety disorders, and neurodegenerative diseases. Further research is also needed to better understand the exact mechanism of action of this compound and to explore its potential as a therapeutic agent in preclinical and clinical studies. Additionally, the development of novel synthetic methods for this compound and related compounds may lead to the discovery of new and more effective drugs for the treatment of neurological disorders.
Synthesemethoden
The synthesis of 1-(N,N-dimethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one involves a multi-step process that requires the use of specialized equipment and reagents. The most common method for synthesizing this compound involves the reaction of 4-fluorobenzyl bromide with N,N-dimethylglycine in the presence of a base, followed by the condensation of the resulting intermediate with isopropylamine and subsequent cyclization to form the final product.
Wissenschaftliche Forschungsanwendungen
1-(N,N-dimethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has shown promising results in various scientific research studies, including its potential use as an anxiolytic, sedative, and anticonvulsant agent. This compound has also been shown to exhibit neuroprotective and anti-inflammatory effects, making it a promising candidate for the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)acetyl]-4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O2/c1-14(2)17-12-22(19(25)13-21(3)4)10-9-18(24)23(17)11-15-5-7-16(20)8-6-15/h5-8,14,17H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWSCKHFQNRNKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5419994.png)
![N-{2-[4-(1-methylpiperidin-4-yl)morpholin-2-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5419997.png)
![N-(2,3-dichlorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5420004.png)
![2,2-dimethyl-N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5420013.png)
![1-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5420020.png)

![ethyl 1-{[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5420029.png)
![2-{2-[(1-ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol](/img/structure/B5420032.png)
![N~1~-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5420033.png)
![3-[(dimethylamino)methyl]-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-pyrrolidinol](/img/structure/B5420047.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(6-methyl-1,3-benzodioxol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5420066.png)
![N-{3-[rel-(4aS,8aR)-1-(2-aminoethyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-3-oxopropyl}methanesulfonamide hydrochloride](/img/structure/B5420090.png)

![2-tert-butyl-6-[3-(3,4-dimethoxyphenyl)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5420101.png)